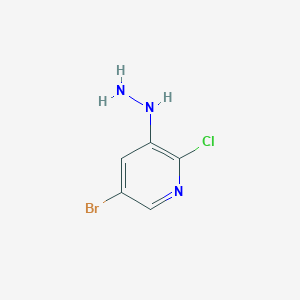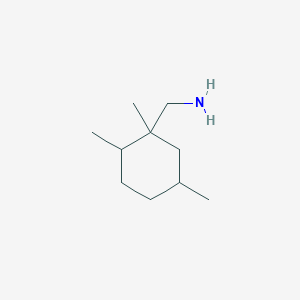
(1,2,5-Trimethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,5-Trimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, where three methyl groups are attached to the cyclohexane ring at positions 1, 2, and 5, and a methanamine group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Trimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives followed by amination. One common method is the catalytic hydrogenation of a trimethyl-substituted cyclohexane precursor in the presence of a rhodium catalyst . This process involves the reduction of the precursor compound under controlled conditions to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as rhodium or other transition metals are often employed to facilitate the hydrogenation and amination reactions.
Chemical Reactions Analysis
Types of Reactions
(1,2,5-Trimethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
(1,2,5-Trimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (1,2,5-Trimethylcyclohexyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. Specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1,3,3-Trimethylcyclohexyl)methanamine: Another trimethyl-substituted cyclohexane derivative with similar structural features.
(1,4,4-Trimethylcyclohexyl)methanamine: Differing in the positions of the methyl groups, this compound has distinct chemical properties.
Uniqueness
(1,2,5-Trimethylcyclohexyl)methanamine is unique due to the specific arrangement of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1,2,5-trimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-8-4-5-9(2)10(3,6-8)7-11/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
CVNDUHLSMNIUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


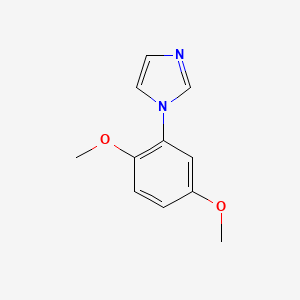
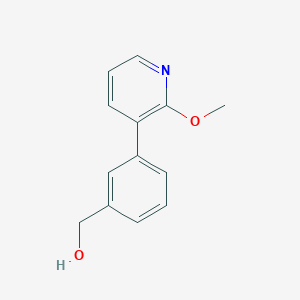
![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)
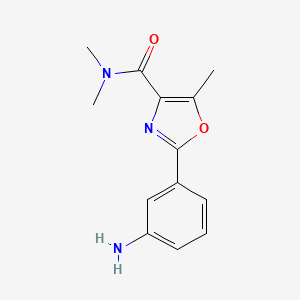
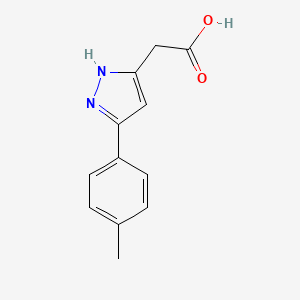
![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
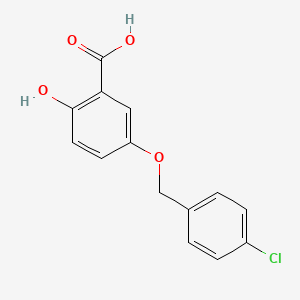
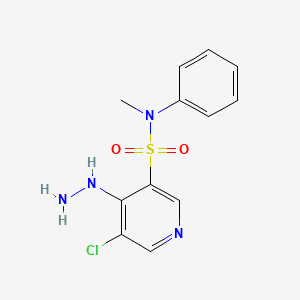
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
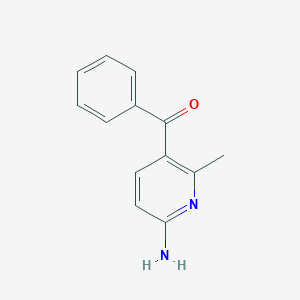
![7-Fluoro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996299.png)
